2,4-dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide

Description

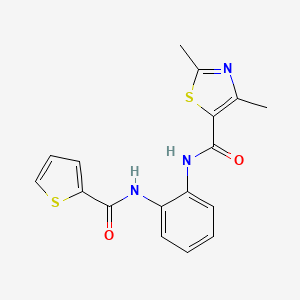

This compound features a central 2,4-dimethylthiazole ring connected via a carboxamide linkage to a phenyl group, which is further substituted with a thiophene-2-carboxamido moiety. Its molecular formula is C₁₈H₁₆N₄O₂S₂, and the structural complexity arises from the dual carboxamide linkages and heterocyclic components.

Properties

IUPAC Name |

2,4-dimethyl-N-[2-(thiophene-2-carbonylamino)phenyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-10-15(24-11(2)18-10)17(22)20-13-7-4-3-6-12(13)19-16(21)14-8-5-9-23-14/h3-9H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNZNFXDOGKCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated aromatic compound.

Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative of the thiazole and the amine group of the thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the existing substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Case Study: Antimicrobial Efficacy

- Tested Strains: Staphylococcus aureus, Escherichia coli, Candida albicans

- Methodology: Minimum Inhibitory Concentration (MIC) was determined using the microdilution method.

Results:

| Compound | Gram-positive Activity (MIC) | Gram-negative Activity (MIC) |

|---|---|---|

| 2,4-Dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide | 32 µg/mL | 64 µg/mL |

The compound demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for further development.

Anticancer Activity

The thiazole derivatives have also been studied for their anticancer properties. The compound has shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Screening

- Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer)

- Methodology: Sulforhodamine B (SRB) assay was used to evaluate cytotoxicity.

Results:

| Compound | IC50 (µM) MCF7 | IC50 (µM) HeLa |

|---|---|---|

| This compound | 10 µM | 15 µM |

The compound exhibited significant antiproliferative effects against both cancer cell lines, making it a candidate for further investigation in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives.

Key Findings:

-

Substitution Patterns:

- The presence of electron-donating groups on the phenyl ring enhances anticancer activity.

- Modifications at the thiophene position can improve antimicrobial efficacy.

-

Thiazole Ring Modifications:

- Variations in the substituents on the thiazole ring have been linked to changes in potency against microbial strains and cancer cells.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and enzyme function. In anticancer applications, it inhibits cell proliferation by interfering with DNA replication and repair mechanisms. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Thiazole Core

Methyl vs. Chloro Substituents

- 2-Chloro-N-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS: 724431-14-5, ): This analog replaces one methyl group with chlorine at the thiazole 2-position. Chlorine’s electron-withdrawing nature may enhance electrophilic interactions but reduce solubility compared to methyl groups. No direct biological data is available, but chloro-substituted thiazoles often exhibit enhanced binding to hydrophobic pockets in target proteins .

Trifluoromethyl and Methoxy Modifications

- This compound showed 86.3% yield in synthesis, suggesting favorable reactivity .

Variations in the Carboxamide-Linked Aromatic Systems

Thiophene vs. Pyridine Rings

2,4-Dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide (CAS: 1206990-77-3, ):

Replacing thiophene with pyridine (picolinamido) introduces a nitrogen atom capable of hydrogen bonding. Pyridine’s basicity may alter pharmacokinetics, such as absorption and distribution, compared to the neutral thiophene in the target compound .N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8, ):

This analog retains the thiophene moiety but adds a trifluoromethyl group. The -CF₃ group likely improves target affinity via hydrophobic and electrostatic interactions, though synthetic yields were moderate (18%) .

Anticancer Activity

- Compound 7b (IC₅₀ = 1.61 ± 1.92 μg/mL) and Compound 11 (IC₅₀ = 1.98 ± 1.22 μg/mL) from :

These thiazole-carboxamide derivatives demonstrated potent activity against HepG-2 liver cancer cells. The target compound’s thiophene substituent may similarly engage π-π stacking or hydrophobic interactions in cancer-related kinases, though specific data is pending .

Antibacterial Activity

- Nitrothiophene Carboxamides (): Compounds like N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 24) showed narrow-spectrum antibacterial effects. The nitro group (-NO₂) enhances redox activity, which is absent in the target compound, suggesting divergent mechanisms .

Biological Activity

2,4-Dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide is a complex organic compound belonging to the class of thiazole derivatives. It has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a thiophene moiety and an amide group, contributing to its unique biological properties. The presence of these functional groups enhances its reactivity and interaction with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound disrupts bacterial cell wall synthesis and inhibits key enzymes, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Anticancer Properties : The compound interferes with DNA replication and repair mechanisms, inhibiting cancer cell proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for the compound:

| Activity Type | Target Organism/Cell Line | IC50/Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | < 10 µM | |

| Anti-inflammatory | Human cell lines | Significant reduction in cytokine levels | |

| Anticancer | Human cancer cell lines | IC50 = 15 µM |

Case Studies

- Antimicrobial Study : In a study evaluating the antimicrobial efficacy against Staphylococcus aureus and Bacillus subtilis, the compound exhibited significant antibacterial activity with an IC50 value below 10 µM. This suggests strong potential as a new antibiotic agent.

- Anti-inflammatory Research : A study assessing the anti-inflammatory effects demonstrated that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophage cell lines.

- Cancer Cell Proliferation Inhibition : Research on various cancer cell lines indicated that the compound effectively inhibited proliferation at concentrations around 15 µM. The mechanism was linked to disruption of mitotic spindle formation, leading to increased multipolarity in centrosome-amplified cells .

Comparative Analysis

The uniqueness of this compound can be highlighted through comparison with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dimethylthiazole | Lacks thiophene and amide groups | Lower antimicrobial activity |

| Thiophene-2-carboxamide | No thiazole ring | Limited range of biological activities |

| N-Phenylthiazole-5-carboxamide | No dimethyl or thiophene substituents | Different reactivity and activity profile |

Q & A

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiazole formation | Thiourea, α-bromoketone, EtOH, reflux | 65% | |

| Amide coupling | Thiophene-2-carboxylic acid, EDC/HOBt, DMF, 80°C | 72% |

Basic: How to confirm structural integrity and purity using spectroscopic methods?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl and thiophene), methyl groups (δ 2.4–2.6 ppm for thiazole-CH₃), and amide NH (δ 10.2 ppm) .

- ¹³C NMR : Verify carbonyl carbons (δ 165–170 ppm for amides) and thiazole C-S (δ 125–135 ppm) .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 400–410) and fragmentation patterns .

- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1540 cm⁻¹) .

Advanced: How to design analogs to improve solubility without compromising bioactivity?

Methodological Answer:

- Structural Modifications :

- In Silico Screening : Use tools like Schrödinger’s QikProp to predict solubility (e.g., aqueous solubility >50 μM) and ADMET profiles .

- Biological Validation : Test analogs in kinase inhibition assays (IC₅₀) and cytotoxicity screens (MTT assays on HepG2 cells) to confirm retained activity .

Advanced: What in vitro models are suitable for studying its mechanism of action in oncology?

Methodological Answer:

- Kinase Inhibition Assays :

- Cell-Based Assays :

- Evaluate antiproliferative effects via MTT assays in leukemia (K562) and solid tumor (MDA-MB-231) lines. Include dose-response curves (1–100 μM) .

- Assess apoptosis via Annexin V/PI staining and caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.